molecular formula C7H6BrN5 B2567711 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine CAS No. 1542113-05-2

4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

Cat. No.: B2567711
CAS No.: 1542113-05-2
M. Wt: 240.064
InChI Key: CQCFRVJNTGQHBT-UHFFFAOYSA-N
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Description

4-Bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (CAS 1542113-05-2) is a high-value brominated heterocyclic compound with a molecular formula of C7H6BrN5 and a molecular weight of 240.06 g/mol . This chemical scaffold integrates a pyrazole ring bearing a reactive bromo substituent and an amine group, which is further functionalized with a pyrimidine heterocycle. This structure makes it a versatile and critical building block in medicinal chemistry and drug discovery research. The reactive bromine atom serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the rapid exploration of structure-activity relationships (SAR) . The compound's fused pyrazole-pyrimidine architecture is frequently explored in the synthesis of molecules with potential biological activity, as these heterocycles are common pharmacophores in pharmaceuticals and agrochemicals . Stored in a sealed, dry container at room temperature, this product is intended for research applications as a key synthetic intermediate. It is supplied with a guaranteed analysis of identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-2-pyrimidin-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN5/c8-5-4-12-13(6(5)9)7-10-2-1-3-11-7/h1-4H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCFRVJNTGQHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C(=C(C=N2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine typically involves the following steps:

  • Formation of the Pyrazole Ring: : The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a 1,3-dicarbonyl compound. This reaction is often carried out in the presence of a base, such as sodium ethoxide, under reflux conditions.

  • Bromination: : The pyrazole intermediate is then subjected to bromination using a brominating agent like bromine or N-bromosuccinimide (NBS). This step introduces the bromine atom at the desired position on the pyrazole ring.

  • Coupling with Pyrimidine: : The final step involves the coupling of the brominated pyrazole with a pyrimidine derivative. This can be achieved through a nucleophilic substitution reaction, where the amino group of the pyrazole attacks the electrophilic carbon of the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be optimized for scale-up by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazole, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is C7H6BrN5C_7H_6BrN_5 with a molecular weight of 240.06 g/mol. The compound features a pyrazole ring substituted with a pyrimidine moiety and a bromine atom, which contributes to its biological activity and reactivity in chemical reactions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, derivatives synthesized from related pyrazole compounds have shown effective inhibition against Staphylococcus aureus and Escherichia coli through mechanisms that may involve disruption of bacterial cell walls or interference with metabolic pathways .

Anticancer Studies

The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation. For example, derivatives similar to this compound have been shown to inhibit tumor growth in various cancer cell lines, suggesting potential for development into therapeutic agents .

Pesticide Development

The structural characteristics of this compound make it a candidate for the development of novel pesticides. Pyrazole derivatives are known for their ability to affect pest physiology, leading to mortality or reduced reproductive capabilities. Research has indicated that compounds with similar frameworks can act as effective insecticides against agricultural pests, thereby enhancing crop protection strategies .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that incorporate bromination and amination steps. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Study Focus Findings
Elnagdy et al. (2022)Synthesis of pyrazole derivativesReported significant antimicrobial activity against fungal strains using similar pyrazole structures .
Kumar et al. (2023)Anticancer potentialDemonstrated that specific pyrazole derivatives inhibited cancer cell proliferation through apoptosis induction .
Prabhakar et al. (2024)Agricultural applicationsIdentified new pyrazole compounds as effective insecticides against Aedes aegypti larvae .

Mechanism of Action

The mechanism of action of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the pyrimidine ring play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Core

The biological and physicochemical properties of pyrazole derivatives are highly sensitive to substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications References
4-Bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Br (4), pyrimidin-2-yl (1) C₇H₆BrN₅ High reactivity for cross-coupling; enzyme inhibition studies
1-(Pyrimidin-2-yl)-1H-pyrazol-5-amine H (4), pyrimidin-2-yl (1) C₇H₇N₅ Parent compound; used in ligand design
3-Methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine CH₃ (3), pyrimidin-2-yl (1) C₈H₉N₅ Improved metabolic stability; reduced steric hindrance
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine Br (4), cyclopropyl (3), Ph (1) C₁₂H₁₂BrN₃ Enhanced lipophilicity; kinase inhibitor scaffolds
3-(4-Bromophenyl)-1H-pyrazol-5-amine (MK52) Br-C₆H₄ (3), H (1) C₉H₈BrN₃ Serine protease inhibition; bromophenyl enhances binding

Key Observations :

  • Electronic Effects: The bromine atom in the 4-position increases electrophilicity, making the compound more reactive in Suzuki-Miyaura couplings compared to non-halogenated analogs like 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine .
  • Steric and Solubility Profiles : Methyl or cyclopropyl substituents (e.g., 3-methyl or 3-cyclopropyl derivatives) improve solubility but reduce steric hindrance compared to bulky aryl groups .
  • Biological Activity : Bromine’s presence correlates with enhanced inhibitory activity in enzyme assays. For instance, 3-(4-bromophenyl)-1H-pyrazol-5-amine (MK52) shows potent thrombin inhibition due to bromophenyl’s hydrophobic interactions .

Hybrid Heterocyclic Systems

Compounds like 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () incorporate thienopyrimidine instead of pyrimidine, introducing sulfur atoms that alter electronic properties. Such hybrids exhibit red-shifted UV absorption and higher thermal stability, advantageous in optoelectronic applications .

Biological Activity

4-Bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

  • Chemical Formula : C8H8BrN5
  • Molecular Weight : 246.08 g/mol
  • CAS Number : 62700864

The biological activity of this compound primarily involves its role as a kinase inhibitor. It has been shown to selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, studies indicate that derivatives of pyrazolamines exhibit potent CDK2 inhibitory activity, making them potential candidates for cancer treatment .

Anticancer Activity

Recent research highlights the compound's antiproliferative effects against various cancer cell lines. Notably, it has demonstrated sub-micromolar activity with GI50 values ranging from 0.127 to 0.560 μM against a panel of 13 cancer cell lines . The mechanism involves the induction of apoptosis and cell cycle arrest at the S and G2/M phases, particularly in ovarian cancer cells .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including reflux with acetic acid and other solvents. The yield and purity are critical for ensuring biological activity. A typical synthetic route involves the reaction of bromopyrazole with pyrimidine derivatives .

Synthesis MethodYieldConditions
Reflux in acetic acid100%4 hours
Reaction with ethanol39%Reflux for 80 minutes

Case Studies

Several studies have explored the biological implications of this compound:

  • Antiproliferative Activity : In vitro studies have confirmed that compounds similar to this compound can inhibit the growth of various cancer cell types, including lung, breast, and colorectal cancers .
  • Enzymatic Inhibition : Research indicates that pyrazole derivatives can act as selective inhibitors for COX enzymes, showcasing their potential in anti-inflammatory applications as well .
  • Photophysical Properties : The compound has also been evaluated for its photophysical properties, which enhance its applicability in optical devices and fluorescent probes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives, followed by regioselective bromination. Solvent-free microwave-assisted reactions (e.g., one-pot synthesis with barbituric acids and aldehydes) improve efficiency and reduce side products . For bromination, NBS (N-bromosuccinimide) in DMF at 60°C achieves selective substitution at the pyrazole C4 position. Yields depend on stoichiometric ratios (1:1.2 for pyrimidine precursors) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include pyrimidine protons (δ 8.6–9.2 ppm) and pyrazole NH2 (δ 5.3–5.8 ppm). Coupling constants (J = 2–4 Hz) confirm pyrazole-pyrimidine connectivity .
  • X-ray crystallography : Bond lengths (e.g., C–Br: ~1.89 Å) and dihedral angles between pyrazole and pyrimidine rings (e.g., 12–15°) confirm regiochemistry. Data refinement with R-factors < 0.05 ensures accuracy .

Q. What solvents and purification methods are optimal for isolating this compound?

  • Methodological Answer : Ethanol or acetonitrile is preferred for recrystallization due to high solubility at elevated temperatures. For challenging separations, use preparative HPLC (C18 column, 70:30 H2O:MeCN) or size-exclusion chromatography for brominated byproduct removal .

Advanced Research Questions

Q. How can computational methods optimize regioselective bromination and reduce side reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic aromatic substitution sites. Solvent effects (e.g., DMF polarity) are modeled via COSMO-RS to stabilize transition states. Reaction path sampling identifies optimal bromination conditions (e.g., 0.1 M NBS, 12 h reaction time) .

Q. What strategies resolve contradictions in bioactivity data between structural analogs?

  • Methodological Answer :

  • SAR Analysis : Compare IC50 values of analogs (e.g., 4-methoxyphenyl vs. 4-fluorophenyl substituents) to identify critical pharmacophores. For example, pyrimidine C2 substitution enhances kinase inhibition by 30% .
  • Crystallographic Overlays : Superimpose X-ray structures with target proteins (e.g., GPCRs) to assess steric clashes or hydrogen-bonding mismatches .

Q. How to address low yields in cyclocondensation steps during scale-up?

  • Methodological Answer :

  • Microwave Assistance : Reduces reaction time from 24 h to 2 h, improving yields from 45% to 72% .
  • Flow Chemistry : Continuous flow systems (residence time: 10 min, 100°C) minimize decomposition and enable gram-scale production .

Q. What in vitro assays are suitable for evaluating antimicrobial activity, and how are false positives mitigated?

  • Methodological Answer :

  • MIC Assays : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth (24 h incubation). Include cytotoxicity controls (e.g., HEK293 cells) to rule out non-specific effects .
  • Time-Kill Curves : Confirm bactericidal vs. bacteriostatic effects at 2× MIC .

Q. How to reproduce conflicting crystallographic data for polymorphic forms?

  • Methodological Answer :

  • Temperature Gradients : Crystallize at 4°C (monoclinic P21/c) vs. 25°C (triclinic P-1) to isolate polymorphs.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H contacts < 3.0 Å) to explain packing differences .

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